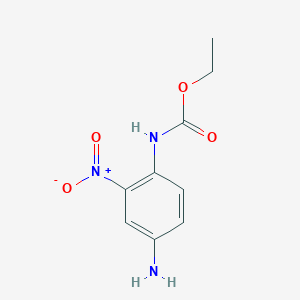

Ethyl (4-amino-2-nitrophenyl)carbamate

Description

Current Trends and Significance of Carbamate (B1207046) Scaffolds in Modern Organic Synthesis

Carbamate scaffolds, characterized by the -NHC(=O)O- functional group, are of paramount importance in modern organic synthesis. Their unique structural and electronic properties render them versatile building blocks in the design and synthesis of a wide array of biologically active molecules and functional materials. The carbamate moiety is often considered a hybrid of an amide and an ester, conferring upon it a distinct reactivity and stability profile.

In contemporary organic synthesis, carbamates are widely employed as protecting groups for amines, owing to their stability under various reaction conditions and the availability of a diverse range of methods for their introduction and removal. Beyond their role as protecting groups, carbamates are integral components of many pharmaceuticals, agrochemicals, and polymers. google.com Their ability to participate in hydrogen bonding and to act as a bioisostere for the amide bond makes them a favored structural motif in drug design. google.com The modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability can often be achieved through the incorporation of a carbamate group.

Current research trends highlight the use of carbamate scaffolds in the development of novel therapeutic agents, including enzyme inhibitors, receptor antagonists, and prodrugs. orgsyn.org The carbamate linkage can be strategically incorporated into a molecule to enhance its binding affinity to a biological target or to control its release profile in vivo. Furthermore, the synthesis of polyurethanes, a major class of polymers with widespread applications, relies on the formation of carbamate linkages.

Historical Development and Academic Research Landscape of Aminophenyl and Nitrophenyl Carbamate Derivatives

The chemistry of aminophenyl and nitrophenyl carbamate derivatives has a rich history rooted in the development of synthetic dyes and, later, in the burgeoning field of medicinal chemistry. The introduction of amino and nitro groups onto the phenyl ring of a carbamate significantly influences its electronic properties and reactivity, opening up avenues for a diverse range of chemical transformations.

Historically, nitrophenyl derivatives, particularly p-nitrophenyl carbamates, have been extensively used as activated precursors for the synthesis of other carbamates. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxy group an excellent leaving group, facilitating nucleophilic substitution by amines and alcohols. This strategy has been a cornerstone in the synthesis of complex carbamates for decades.

The academic research landscape for aminophenyl and nitrophenyl carbamate derivatives is vast and varied. In medicinal chemistry, these compounds have been investigated for a wide range of biological activities. For instance, the presence of a nitroaromatic group can be a key pharmacophore in certain antimicrobial and anticancer agents. Conversely, the amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures. Research in this area often focuses on the synthesis of libraries of substituted aminophenyl and nitrophenyl carbamates to explore structure-activity relationships (SAR) for various biological targets.

Structural Classification and Research Relevance of Ethyl (4-amino-2-nitrophenyl)carbamate within the Carbamate Family

This compound belongs to the family of disubstituted phenyl carbamates. Its structure is characterized by an ethyl carbamate group attached to a benzene (B151609) ring which is further substituted with both an amino group and a nitro group. The specific arrangement of these substituents, with the amino group at the 4-position and the nitro group at the 2-position relative to the carbamate, is crucial to its chemical properties and reactivity.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" electronic effect, which can influence the reactivity of the aromatic ring and the adjacent functional groups. Structurally, the molecule possesses several key features:

A Carbamate Moiety: The ethyl carbamate group provides a site for potential hydrolysis and can influence the molecule's solubility and crystal packing.

A Primary Aromatic Amine: The amino group is a nucleophilic center and a site for further chemical modification.

A Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group, providing another route for derivatization.

The primary research relevance of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a precursor in the synthesis of the antiepileptic drug Retigabine (also known as Ezogabine). nih.govrsc.org Retigabine's mechanism of action involves the opening of neuronal KCNQ potassium channels, and its synthesis highlights the strategic importance of intermediates like this compound. nih.gov The specific substitution pattern of this compound is essential for the subsequent steps in the synthesis of the final drug molecule.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 73895-87-1 |

| Molecular Formula | C₉H₁₁N₃O₄ |

| Molecular Weight | 225.20 g/mol |

| Appearance | Not specified |

| Purity | ≥98% (as per commercial suppliers) |

| SMILES | CCOC(=O)NC1=C(C=C(C=C1)N)N+[O-] |

| LogP | 1.7454 |

| Topological Polar Surface Area (TPSA) | 107.49 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-amino-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBGAGNWSBAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 2 Nitrophenyl Carbamate and Its Structural Analogs

Established Synthetic Routes to Ethyl (4-amino-2-nitrophenyl)carbamate

The introduction of the ethyl carbamate (B1207046) group onto the 4-amino-2-nitrophenyl scaffold can be achieved through several strategic approaches. These methods range from classical nucleophilic substitution reactions to more contemporary one-pot procedures designed for efficiency and atom economy.

Strategic Approaches Utilizing Nucleophilic Substitution Reactions for Carbamate Formation

The most direct and widely employed method for carbamate formation involves the nucleophilic attack of an amine onto a suitable carbonyl-containing electrophile. In the context of this compound, this typically involves the reaction of 4-amino-2-nitroaniline with an ethyl-oxycarbonylating agent, such as ethyl chloroformate.

The general mechanism proceeds via the attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. The presence of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Key Reaction Parameters:

Reagent: Ethyl chloroformate is a common and cost-effective choice.

Base: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often used.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are suitable.

Challenges in this synthesis can arise from the presence of two amino groups in the starting material (4-amino-2-nitroaniline). The regioselectivity of the reaction—that is, which amino group is acylated—is influenced by their relative nucleophilicity. The amino group at the 4-position is generally less sterically hindered and its nucleophilicity is modulated by the electronic effects of the nitro group.

Derivatization from Aminophenylcarbamate Precursors

An alternative synthetic pathway involves starting with a pre-functionalized aminophenylcarbamate precursor, such as Ethyl (4-aminophenyl)carbamate, and subsequently introducing the nitro group. This approach changes the synthetic logic from C-N bond formation to electrophilic aromatic substitution.

The key step in this strategy is the nitration of the phenyl ring. The regiochemical outcome of this reaction is directed by the existing substituents: the amino group (-NH₂) and the ethyl carbamate group (-NHCOOEt). The amino group is a strong activating group and ortho-, para-directing, while the carbamate group is a moderately activating, ortho-, para-directing group. The nitration would likely occur at the position ortho to the carbamate and meta to the amino group, yielding the desired 2-nitro product.

Typical Nitration Conditions:

Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic reagent.

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side product formation.

| Strategy | Starting Material | Key Transformation | Primary Advantage | Potential Challenge |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-amino-2-nitroaniline | Carbamate formation | Direct C-N bond formation | Controlling regioselectivity between two amino groups |

| Derivatization | Ethyl (4-aminophenyl)carbamate | Aromatic nitration | Avoids handling potentially complex diamines | Controlling regioselectivity of nitration |

One-Pot and Multicomponent Synthesis Techniques

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions that minimize intermediate purification steps. nih.govnih.gov For the synthesis of substituted carbamates, a three-component coupling of an amine, carbon dioxide (or a surrogate), and an alkyl halide can be an effective strategy. nih.govorganic-chemistry.org

In a potential one-pot synthesis of this compound, 4-amino-2-nitroaniline could be reacted with carbon dioxide and an ethyl halide in the presence of a suitable base and catalyst. nih.gov This approach avoids the use of hazardous reagents like phosgene. nih.gov Microwave-assisted one-pot syntheses have also been shown to significantly shorten reaction times for the preparation of activated carbamate derivatives. nih.govacs.org

Synthesis of Chemically Related Carbamate Derivatives

The methodologies used to synthesize this compound are broadly applicable to a wide range of structurally related carbamate derivatives. These general strategies include alkoxycarbonylation and the use of pre-activated building blocks.

Exploration of Alkoxycarbonylation Strategies

Alkoxycarbonylation is a general term for the introduction of an alkoxycarbonyl group (-COOR) onto a nucleophile, such as an amine. acs.org This can be achieved through various reagents and catalysts.

Carbonate Reagents: Mixed carbonates, particularly those containing a p-nitrophenyl group like bis(4-nitrophenyl)carbonate, are effective alkoxycarbonylating agents. acs.orggoogle.com They react with amines to form carbamates under relatively mild conditions.

Catalytic Methods: Palladium-catalyzed oxidative carbonylation provides a route to carbamates from amines, carbon monoxide, and an alcohol. acs.org This method is part of a growing field of sustainable chemistry that seeks to utilize simple feedstocks. Heterogeneous catalysts, such as Ru/NbOₓ, have been developed for alkoxycarbonylation reactions, offering high efficiency and selectivity under ambient CO pressure. nih.gov

Enzymatic Alkoxycarbonylation: Biocatalysis offers a highly selective alternative for alkoxycarbonylation. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the regioselective alkoxycarbonylation of primary amines with high yields, providing a green and efficient method for carbamate synthesis. acs.orgnih.gov

Preparation of Activated Carbamate Building Blocks

To facilitate the synthesis of complex molecules, chemists often prepare "activated" building blocks that are primed for reaction. In carbamate synthesis, this involves creating a derivative where the alkoxycarbonyl group is attached to a good leaving group, enhancing its reactivity toward amines. nih.govacs.orgacs.orggoogle.com

Common activated carbamates include:

N-Succinimidyl Carbamates: Prepared by reacting an amine with di-(N-succinimidyl) carbonate, these compounds are stable yet highly reactive towards other amines, making them useful for tagging molecules. google.com

p-Nitrophenyl Carbamates: Formed by reacting an alcohol with p-nitrophenyl chloroformate, these activated carbonates are frequently used to alkoxycarbonylate amines. acs.org Similarly, reacting an amine with p-nitrophenyl chloroformate can generate an activated carbamoylating agent. A fast and facile synthesis of various 4-nitrophenyl 2-azidoethylcarbamate derivatives as activated urea (B33335) building blocks has been demonstrated via a one-pot, two-step synthesis. nih.govacs.org

| Reagent Type | Example | Application | Reference |

|---|---|---|---|

| Chloroformate | Ethyl chloroformate | Direct reaction with amines | General Knowledge |

| Activated Carbonate | Bis(4-nitrophenyl)carbonate | Alkoxycarbonylation of amines | acs.orggoogle.com |

| Activating Agent | Di-(N-succinimidyl) carbonate | Preparation of activated carbamate building blocks | google.com |

| Catalytic System | Palladium catalyst with CO | Oxidative carbonylation of amines | acs.org |

| Biocatalyst | Candida antarctica lipase B (CAL-B) | Regioselective enzymatic alkoxycarbonylation | acs.orgnih.gov |

Synthetic Routes to Nitrophenyl-Containing Carbamates

The synthesis of nitrophenyl-containing carbamates, including the target compound this compound, is accomplished through several established chemical pathways. These methods often prioritize the use of activated carbonate reagents to facilitate the formation of the carbamate linkage, offering alternatives to hazardous materials like phosgene. epa.govresearchgate.net

A prevalent and versatile method involves the use of activated mixed carbonates. nih.gov Specifically, p-nitrophenyl chloroformate is a frequently employed reagent. acs.org This process typically begins with the reaction of p-nitrophenyl chloroformate with an appropriate alcohol in the presence of a base. This step generates an activated p-nitrophenyl carbonate intermediate, which is an effective alkoxycarbonylating agent. nih.govacs.org This intermediate is then reacted with a suitable amine to furnish the desired carbamate derivative. nih.gov

Another significant route is the direct reaction of amines with bis(nitrophenyl) carbonates, such as bis(o-nitrophenyl) carbonate or bis(p-nitrophenyl)carbonate. epa.govgoogle.com This approach allows for the formation of nitrophenyl carbamates under mild conditions and often results in high yields. epa.govresearchgate.net The synthesis can be performed sequentially, where an initial reaction with one amine forms the carbamate, which can then be reacted with a second, different amine to produce asymmetrical ureas. researchgate.net

Reductive carbonylation of nitroaromatic compounds represents another important industrial and academic pathway. researchgate.net This method can produce isocyanates or carbamates directly from nitroarenes, with Group VIII transition metal complexes often serving as catalysts for the transformation. researchgate.net

For more complex structures, particularly in the context of combinatorial chemistry and the synthesis of compound libraries, one-pot procedures have been developed. For instance, N-Fmoc-protected α-amino acids can be converted into their corresponding 4-nitrophenyl 2-azidoethylcarbamate derivatives through a rapid, one-pot, two-step reaction. nih.govacs.org This process involves the transformation of an N-Fmoc-protected amino mesylate into an azido (B1232118) amine intermediate, which is then reacted in the same vessel with 4-nitrophenyl chloroformate to yield the final carbamate. acs.org

Optimization of Synthetic Pathways and Process Intensification in Academic Research

Academic research has focused on refining the synthesis of nitrophenyl-containing carbamates to improve efficiency, yield, and scalability, making these compounds more accessible for research and development.

Investigation of Reaction Conditions and Solvent Systems

The optimization of reaction parameters is critical for maximizing product yield and purity. Key variables include temperature, the choice of solvent, and the base used. Research has shown that temperature can have a dramatic effect on the outcome of the reaction. For example, in the synthesis of an aminoalkylphenyl carbamate using 4-nitrophenyl chloroformate, conducting the reaction at a very low temperature of -78 °C resulted in a 93% yield, whereas a temperature of 0-5 °C produced a yield of only 39%. google.com

The solvent system is also a crucial factor. Dichloromethane is a commonly used solvent for these reactions. google.com In some cases, a mixture of solvents is employed to ensure the homogeneity of the reaction mixture, such as a combination of tert-butanol (B103910) and water. researchgate.net The choice of base is equally important, with common options including organic bases like triethylamine and pyridine, or inorganic bases such as sodium carbonate. google.comacs.orgresearchgate.net

Table 1: Effect of Reaction Conditions on the Synthesis of Nitrophenyl-Containing Carbamates

| Parameter | Condition | Reactants | Solvent | Outcome/Yield | Source |

| Temperature | -78 °C | 3-(1-Dimethylamino)ethyl) phenol (B47542) + 4-nitrophenyl chloroformate | Dichloromethane | 93% yield | google.com |

| Temperature | 0-5 °C | 3-(1-Dimethylamino)ethyl) phenol + 4-nitrophenyl chloroformate | Dichloromethane | 39% yield | google.com |

| Solvent System | tert-butanol/water | p-nitrophenol carbonate + amino acid | tert-butanol/water | Good yields, ensures homogeneity | researchgate.net |

| Base | Pyridine | Azido amine intermediate + 4-nitrophenyl chloroformate | Dichloromethane | Acceptable yields for library synthesis | acs.org |

| Base | Triethylamine | 3-(1-Dimethylamino)ethyl) phenol + bis(4-nitrophenyl)carbonate | Dichloromethane | Effective for carbamate formation | google.com |

Development and Application of Catalytic Systems for Enhanced Yields and Selectivity

The use of catalysts can significantly improve the rate, yield, and selectivity of carbamate synthesis. Various catalytic systems have been explored for these transformations. nih.gov For instance, indium has been shown to catalyze the reaction for synthesizing carbamates and carbonates, allowing for the selective protection of amino groups. nih.gov

In synthetic routes that involve hydrogenation steps, such as the conversion of azides to amines before carbamate formation, palladium on charcoal (10% Pd/C) is a standard and effective catalyst. nih.gov For the reductive carbonylation of nitroaromatics, a broader range of Group VIII transition metal complexes have been investigated and proven to be the most interesting catalysts for these reactions. researchgate.net

Furthermore, in the context of solid-phase synthesis, a combination of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been used to couple amines to a resin through a CO₂ linker, facilitating the preparation of alkyl carbamates. nih.gov

Table 2: Catalytic Systems in the Synthesis of Carbamates

| Catalyst / System | Reaction Type | Substrates | Purpose | Source |

| Indium | Carbamate/Carbonate Synthesis | Amines | Selective protection of amino groups | nih.gov |

| 10% Palladium on Charcoal | Catalytic Hydrogenation | Azides | Conversion of azides to amines for subsequent carbamoylation | nih.gov |

| Group VIII Metal Complexes | Reductive Carbonylation | Nitroaromatics | Direct synthesis of isocyanates or carbamates | researchgate.net |

| Cesium Carbonate / TBAI | Solid-Phase Synthesis | Amines, Merrifield's resin | Coupling amines to a solid support via a CO₂ linker | nih.gov |

Scalable Synthetic Approaches for Research and Development

For a synthetic method to be viable for research and development, it must be scalable. This involves using safe, cost-effective reagents and minimizing complex procedures. The development of phosgene-free routes using reagents like p-nitrophenyl chloroformate or bis(p-nitrophenyl)carbonate is a significant step towards safer and more scalable processes. researchgate.netnih.govacs.org

One-pot synthesis strategies are inherently more efficient and scalable as they reduce the number of intermediate isolation and purification steps, saving time, materials, and labor. nih.govacs.org The one-pot conversion of N-Fmoc-protected amino mesylates to 4-nitrophenyl carbamates is an example of such a streamlined process suitable for producing libraries of compounds. acs.org

Additionally, solid-phase synthesis offers a scalable approach by simplifying purification; unreacted reagents and byproducts are simply washed away from the resin-bound product. nih.gov The methodologies described in patent literature often focus on process optimization for large-scale production, providing valuable insights into scalable conditions, such as precise temperature control and reagent stoichiometry. google.com

Chemical Reactivity and Transformation Pathways of Ethyl 4 Amino 2 Nitrophenyl Carbamate Derivatives

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) in ethyl (4-amino-2-nitrophenyl)carbamate is a primary nucleophilic center, readily participating in reactions with electrophilic reagents. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The ortho-nitro group, being strongly electron-withdrawing, reduces the electron density of the ring and the basicity of the amino group. Conversely, the meta-carbamate group also influences the electronic environment.

Derivatization through Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form an imine or Schiff base. The reaction is often catalyzed by acids.

The general mechanism for the condensation reaction is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the oxygen, which then leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the imine.

| Carbonyl Compound | Product Type | Reaction Conditions |

| Aromatic Aldehydes | N-Aryl Imine | Acid catalysis, reflux |

| Aliphatic Ketones | N-Alkyl-Aryl Imine | Acid catalysis, reflux |

| Dicarbonyl Compounds | Bis-Imine | Stoichiometric control |

These condensation reactions provide a straightforward method for introducing a wide range of substituents onto the amino nitrogen, thereby modifying the steric and electronic properties of the parent molecule for various applications.

Formation of Schiff Bases and Subsequent Cyclization Reactions

As mentioned, the condensation of the amino group with carbonyl compounds leads to the formation of Schiff bases (imines). These intermediates can be stable compounds themselves or can be utilized in subsequent cyclization reactions to form heterocyclic structures. nih.gov The presence of the ortho-nitro group and the carbamate (B1207046) functionality can influence the stability and further reactivity of the formed Schiff base.

For instance, a Schiff base derived from an ortho-substituted aromatic amine can undergo intramolecular cyclization reactions. The specific products of these cyclizations depend on the nature of the carbonyl compound used and the reaction conditions. For example, reaction with a β-ketoester could potentially lead to the formation of quinoline (B57606) derivatives through a Combes quinoline synthesis-type reaction, although the deactivating effect of the nitro group might necessitate harsh reaction conditions.

Table of Potential Cyclization Reactions:

| Reactant for Schiff Base Formation | Subsequent Reagent/Condition | Potential Heterocyclic Product |

| α-Haloketone | Base | Aziridine or other N-heterocycles |

| Acyl Chloride | Heat or Lewis Acid | Benzoxazine or Benzimidazole (B57391) derivatives |

| Unsaturated Carbonyl Compound | Michael Addition followed by cyclization | Tetrahydroquinoline derivatives |

The versatility of Schiff bases as intermediates makes them valuable in the synthesis of diverse heterocyclic systems. nih.gov

Azo Coupling Reactions with Diazonium Salts

The aromatic ring of this compound is activated towards electrophilic substitution by the amino group, although this is counteracted by the deactivating nitro group. The amino group is an ortho-, para-director. In this molecule, the position para to the amino group is occupied by the carbamate. Therefore, azo coupling with diazonium salts is expected to occur at the position ortho to the amino group (and meta to the nitro group).

Azo coupling involves the reaction of a diazonium salt (Ar-N₂⁺) with an electron-rich aromatic compound. The diazonium ion acts as an electrophile and attacks the activated aromatic ring. The reaction typically proceeds at low temperatures in a slightly acidic, neutral, or slightly basic medium. nih.gov The resulting azo compounds are often colored and are used as dyes. researchgate.net

General Reaction Scheme: this compound + Ar-N₂⁺X⁻ → Azo-coupled product + HX

The specific conditions and the nature of the diazonium salt will determine the yield and properties of the resulting azo dye. researchgate.net

Reactivity of the Aromatic Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reductive Transformations to Various Amino Functionalities

The reduction of the aromatic nitro group is a well-established and important transformation in organic synthesis, as it provides a route to various nitrogen-containing functionalities. sci-hub.st The specific product obtained depends on the reducing agent and the reaction conditions.

Reduction to Amino Group: The most common transformation is the complete reduction of the nitro group to a primary amino group (-NH₂). This can be achieved using a variety of reducing agents, such as:

Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂)

Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl)

Metal hydrides (e.g., NaBH₄ with a catalyst, although care must be taken to avoid reduction of the carbamate)

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.

Hydroxylamine (B1172632): Reduction with reagents like zinc dust in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine (-NHOH). researchgate.net

Nitroso: Mild reducing agents can sometimes lead to the formation of a nitroso derivative (-NO), though these are often reactive intermediates.

Azo and Azoxy Compounds: Bimolecular reduction products, such as azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds, can be formed under specific conditions, often in alkaline media.

Table of Reduction Products and Reagents:

| Reducing Agent / Conditions | Product Functionality |

| H₂, Pd/C or PtO₂ | Amino (-NH₂) |

| Fe, HCl | Amino (-NH₂) |

| SnCl₂, HCl | Amino (-NH₂) |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| Na₂S₂O₄ | Amino (-NH₂) |

| LiAlH₄ | Azo (-N=N-) |

The selective reduction of the nitro group in the presence of the carbamate and primary amino group is a key consideration in synthetic planning.

Influence on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. This is due to its strong electron-withdrawing inductive and resonance effects, which destabilize the positively charged intermediate (arenium ion) formed during electrophilic attack, especially at the ortho and para positions.

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂): Activating, ortho-, para-director.

Nitro group (-NO₂): Deactivating, meta-director.

Ethyl carbamate group (-NHCOOEt): Deactivating (due to the carbonyl), ortho-, para-director.

The positions on the ring are influenced by these competing effects. The position between the amino and nitro groups is sterically hindered. The position ortho to the amino group and meta to the nitro group is the most likely site for electrophilic attack.

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate in SNAr reactions. In this specific molecule, the positions ortho and para to the nitro group are activated for nucleophilic attack. This could potentially lead to the displacement of a suitable leaving group if one were present at these positions.

Reactivity of the Carbamate Ester Group

The carbamate ester group is a key reactive center in the molecule. Its reactivity is primarily associated with the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The stability and reactivity of this group are modulated by the electronic effects of the substituted phenyl ring.

Nucleophilic Substitution Reactions at the Carbamate Carbonyl Center

Nucleophilic substitution at the carbonyl carbon of the carbamate is a characteristic reaction. wikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate can then collapse, expelling the leaving group. In the context of this compound, the ethoxy group or the entire substituted aminophenyl group could potentially act as a leaving group, depending on the reaction conditions and the nature of the attacking nucleophile.

These reactions are common in organic chemistry, with two primary mechanisms being SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). wikipedia.org The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a single-step, concerted process. youtube.com The specific pathway is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent.

Aminolysis Reactions: Kinetic and Mechanistic Insights

Aminolysis, the reaction with an amine, is a specific and well-studied type of nucleophilic substitution for carbamates and related compounds. Kinetic studies on analogous compounds, such as methyl 4-nitrophenyl carbonate (MNPC), provide significant insight into the probable mechanism for this compound. The aminolysis of MNPC with secondary alicyclic amines follows a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±). acs.org

The reaction kinetics can be followed spectrophotometrically by monitoring the release of the phenoxide ion. acs.orgnih.gov For many such reactions, plots of the observed pseudo-first-order rate coefficients (kobsd) versus the concentration of the free amine are linear, indicating a first-order dependence on the amine concentration. acs.org However, non-linear relationships can also occur, suggesting more complex mechanisms. nih.gov

Brønsted-type plots, which correlate the reaction rate with the basicity (pKa) of the attacking amine, are valuable tools for elucidating the reaction mechanism. For instance, the aminolysis of MNPC exhibits a biphasic Brønsted plot, which is consistent with a change in the rate-determining step (RDS) depending on the amine's basicity. acs.org

For highly basic amines, the breakdown of the tetrahedral intermediate to products is the rate-limiting step.

For less basic amines, the initial nucleophilic attack (formation of the tetrahedral intermediate) is rate-limiting. acs.org

Controlled Cleavage Strategies and Their Application as Protecting Groups

The carbamate functional group is widely used as a protecting group for amines in organic synthesis due to its stability and the availability of reliable cleavage methods. emerginginvestigators.orgacs.org Carbamates derived from 4-nitrophenol, in particular, are effective as base-labile protecting groups. emerginginvestigators.orgemerginginvestigators.org They are generally stable in neutral and acidic conditions but can be readily cleaved under mild basic conditions. emerginginvestigators.org

The cleavage mechanism under basic conditions typically involves the hydrolysis of the carbamate ester. This process can be conveniently monitored by UV-visible spectroscopy, as the cleavage releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and strong absorbance around 413 nm. emerginginvestigators.orgemerginginvestigators.org Studies have shown that the rate of hydrolysis is significantly accelerated in basic environments, with optimal cleavage occurring at pH 12 and above. emerginginvestigators.org

The general strategy involves an initial deprotonation of the carbamate N-H, which facilitates the elimination of the phenoxide leaving group, often proceeding through an isocyanate intermediate. acs.orgrsc.org This intermediate is then rapidly hydrolyzed to the free amine. Various reagents and conditions have been developed for carbamate cleavage, including the use of tetra-n-butylammonium fluoride (B91410) (TBAF) and 2-mercaptoethanol, providing options that are compatible with a range of other functional groups. chemistryviews.orgorganic-chemistry.org

Investigations into Regioselectivity and Stereoselectivity in Chemical Transformations

The structure of this compound presents challenges and opportunities for regioselective reactions. The molecule possesses multiple potential reaction sites:

The carbamate nitrogen.

The primary amino group at the C4 position.

The aromatic ring, which is activated towards nucleophilic aromatic substitution by the nitro group and also susceptible to electrophilic attack, directed by the amino and carbamate groups.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselectivity in the functionalization of substituted aromatic compounds. Aryl O-carbamates are known to be excellent directed metalation groups (DMGs), facilitating lithiation at the position ortho to the carbamate. acs.org For the target molecule, this would imply potential functionalization at the C3 position of the phenyl ring. The relative directing power of the carbamate versus the free amino group would be a critical factor in determining the outcome of such reactions.

Furthermore, the presence of the nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (NAS), where a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com In this case, while there isn't a typical leaving group like a halide, the strong electron-withdrawing nature of the nitro group could facilitate reactions at the ortho and para positions.

Stereoselectivity would become a key consideration if the ethyl carbamate were to react with chiral reagents or if a new stereocenter were created during a transformation, for example, in reactions involving the synthesis of heterocyclic structures from precursors like 2-amino-1-(4-nitrophenyl)ethanol. researchgate.net However, specific studies detailing stereoselective transformations of this compound are not prevalent in the reviewed literature.

Comparative Reactivity Studies with Other Substituted Phenylcarbamates and Carbamate Analogs

The reactivity of the carbamate group is highly sensitive to the electronic nature of the substituents on the phenyl ring. Comparing this compound to other phenylcarbamates provides valuable structure-reactivity insights.

Effect of Substituents: The rate of alkaline hydrolysis of substituted phenyl N-phenylcarbamates shows a strong dependence on the substituent, with a Hammett sensitivity (ρ value) of 2.86. rsc.org Electron-withdrawing groups, such as the nitro group, significantly accelerate the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the rate-determining step. rsc.org Conversely, electron-donating groups would be expected to decrease the rate. In this compound, the strongly electron-withdrawing nitro group at the C2 position will enhance the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is somewhat counteracted by the electron-donating primary amino group at the C4 position.

Carbamates vs. Carbonates: Kinetic studies comparing the hydrolysis of 4-nitrophenyl carbonates and 4-nitrophenyl carbamates have shown that the carbonate deprotects faster than the carbamate under basic conditions. emerginginvestigators.org This is attributed to the greater electron-withdrawing effect of the adjacent oxygen atom in the carbonate compared to the nitrogen atom in the carbamate, which makes the carbonate's carbonyl carbon more electron-poor and thus more reactive towards nucleophiles. emerginginvestigators.org

Carbamates vs. Thiocarbamates: The replacement of the carbonyl oxygen (C=O) with sulfur (C=S) or the ester oxygen with sulfur also leads to significant changes in reactivity. For instance, the aminolysis of aryl N-phenylthiocarbamates is much faster than that of their corresponding N-phenylcarbamate analogs. nih.gov This rate enhancement is often attributed to a change in mechanism from a stepwise process for carbamates to a concerted mechanism for thiocarbamates. nih.govnih.gov

Interactive Data Table: Comparison of Related Compound Reactivity

| Compound Type | Key Structural Feature | Relative Reactivity to Nucleophiles | Mechanistic Notes |

| Phenyl Carbamate | -O-C(=O)-N- | Baseline | Often proceeds via a stepwise mechanism with a tetrahedral intermediate. acs.org |

| Phenyl Carbonate | -O-C(=O)-O- | Higher than carbamates | More electron-poor carbonyl carbon leads to faster hydrolysis. emerginginvestigators.org |

| Phenyl Thiocarbonate | -O-C(=S)-O- | Varies; can shift RDS | C=S for C=O substitution can shift the rate-limiting step. nih.gov |

| Phenyl Thiocarbamate | -S-C(=O)-N- | Much higher than carbamates | Reactivity increase suggests a shift to a concerted mechanism. nih.gov |

| Nitrophenyl Carbamate | Electron-withdrawing NO₂ group | Higher than unsubstituted | NO₂ group stabilizes the transition state, accelerating hydrolysis. rsc.org |

Mechanistic Investigations of Reactions Involving Ethyl 4 Amino 2 Nitrophenyl Carbamate Structures

Elucidation of Reaction Mechanisms in Carbamate (B1207046) Synthesis

The formation of the carbamate linkage is a cornerstone of many chemical syntheses. The primary mechanism governing this transformation is nucleophilic acyl substitution, which proceeds through a well-characterized addition-elimination pathway.

Nucleophilic acyl substitution is the quintessential reaction for the formation of carboxylic acid derivatives, including carbamates. libretexts.org This process involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction generally proceeds via a two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com

The reaction can be influenced by the conditions, proceeding through different pathways:

Base-Promoted/Catalyzed: In the presence of a base, the nucleophile is deprotonated to form a more potent, negatively charged nucleophile. This enhances the rate of the initial attack on the carbonyl carbon. libretexts.org

Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. byjus.com The reaction involves a series of proton transfer steps to facilitate the departure of the leaving group. libretexts.org

The synthesis of carbamates can be achieved through various methods that utilize this mechanism, such as the reaction of isocyanates with alcohols, the reaction of chloroformates with amines, or through the Curtius rearrangement of acyl azides followed by trapping with an alcohol. wikipedia.org

The rate and feasibility of nucleophilic acyl substitution are significantly influenced by the nature of the leaving group. A good leaving group is typically a weak base, meaning it is stable on its own. khanacademy.org The reactivity of various carboxylic acid derivatives follows a general trend based on the leaving group's ability: acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. byjus.com This is because the stability of the leaving group anion follows the order: Cl⁻ > RCOO⁻ > RO⁻ > R₂N⁻.

The transition state of the rate-determining step in these reactions is the formation of the high-energy tetrahedral intermediate. nih.gov The stability of this intermediate is a critical factor. Electron-withdrawing groups on the acyl portion can stabilize the developing negative charge on the oxygen atom, thus accelerating the reaction. Conversely, electron-donating groups can destabilize the transition state and slow the reaction. The tetrahedral intermediate has been experimentally confirmed through isotopic labeling studies, which showed that the carbonyl oxygen can exchange with the solvent during hydrolysis, a phenomenon that can only be explained by the formation of a symmetrical intermediate. wikipedia.org

Table 4.1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group (Y) | Conjugate Acid (HY) | pKa of HY | Relative Reactivity |

| Acyl Chloride | Cl⁻ | HCl | ~ -7 | Highest |

| Acid Anhydride | RCOO⁻ | RCOOH | ~ 4.8 | High |

| Ester | RO⁻ | ROH | ~ 16 | Moderate |

| Amide | R₂N⁻ | R₂NH | ~ 38 | Low |

Mechanistic Studies of Functional Group Interconversions

Functional group interconversions, such as the reduction of the nitro group and the hydrolysis or aminolysis of the carbamate ester, are critical reactions for modifying the structure and properties of ethyl (4-amino-2-nitrophenyl)carbamate.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry and is often a highly exothermic process. sci-hub.stacsgcipr.org The mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through two main pathways, often referred to as the direct and indirect (or condensation) routes. acs.org

Direct Pathway: This route involves the sequential reduction of the nitro group. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). acs.org The intermediates are typically highly reactive and are not usually isolated under the reaction conditions. orientjchem.org

Indirect Pathway: This pathway involves condensation reactions between the intermediates. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar), which is then further reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to two equivalents of the amine. rsc.org

Kinetic studies have shown that the rate of reduction is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of reduction, while electron-donating groups decrease it. nih.gov This is consistent with a mechanism where the addition of hydrogen (or electrons and protons) to the nitro group is a key step. The process is often limited by a chemical reaction on the catalyst surface. orientjchem.org

Table 4.2: Effect of Substituents on the Rate of Nitroarene Reduction

| Substituent | Electronic Effect | Effect on Reduction Rate |

| -NO₂ | Electron-withdrawing | Increases rate |

| -CN | Electron-withdrawing | Increases rate |

| -Cl | Electron-withdrawing | Increases rate |

| -H | Neutral | Reference rate |

| -CH₃ | Electron-donating | Decreases rate |

| -OCH₃ | Electron-donating | Decreases rate |

| -NH₂ | Electron-donating | Decreases rate |

The cleavage of the carbamate ester bond can occur through hydrolysis (reaction with water) or aminolysis (reaction with an amine). The mechanisms of these reactions are dependent on the substitution pattern of the carbamate nitrogen.

Hydrolysis: The base-catalyzed hydrolysis of primary and secondary carbamates (those with at least one N-H bond) predominantly proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism. chegg.com This pathway involves a rapid, reversible deprotonation of the carbamate nitrogen to form a conjugate base. This is followed by the rate-limiting elimination of the alkoxy or aryloxy leaving group to form a transient isocyanate intermediate, which is then rapidly hydrolyzed by water to form a carbamic acid that decarboxylates to the amine. rsc.orgresearchgate.netelsevierpure.com For tertiary carbamates, which lack an N-H bond, the E1cB pathway is not possible, and hydrolysis occurs via a BAc2 (Base-catalyzed Acyl substitution, bimolecular) mechanism, which involves the direct nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. chegg.comresearchgate.net

Photolytic Cleavage Mechanisms of Nitrobenzylcarbamate Analogs

Ortho-nitrobenzyl derivatives are widely used as photolabile protecting groups in organic synthesis and chemical biology. nih.gov The photolytic cleavage of o-nitrobenzylcarbamates is a well-studied process that allows for the release of a protected amine upon irradiation with UV light. researchgate.net

The mechanism is initiated by the absorption of a photon, which excites the o-nitrobenzyl group. This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. nih.govresearchgate.net This intermediate then undergoes a cyclization and rearrangement to form a bicyclic species. Subsequent cleavage of this intermediate releases the protected amine, carbon dioxide, and an o-nitrosobenzaldehyde or o-nitrosoketone byproduct. nih.govresearchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, offering insights into the energetics and geometries of molecules along a reaction coordinate. For a molecule like this compound, with its multiple functional groups—an amino group, a nitro group, and a carbamate moiety—computational methods can be invaluable in predicting its reactivity and the pathways of its transformations.

Application of Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for the investigation of complex reaction mechanisms. nih.gov A key application of DFT in this context is the characterization of transition states, which are the highest energy points along a reaction pathway and are critical for determining the kinetics of a reaction.

For a hypothetical reaction involving this compound, such as nucleophilic aromatic substitution or the hydrolysis of the carbamate group, DFT calculations would be employed to locate the transition state structure. This involves optimizing the geometry of the system to find a first-order saddle point on the potential energy surface. At this point, the structure has zero gradients and exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated vibrational frequencies are crucial for confirming the identity of a transition state. The single imaginary frequency represents the vibrational mode that leads the reactants to products. The analysis of this vibrational mode can provide detailed information about the bond-breaking and bond-forming processes occurring at the transition state.

Table 1: Hypothetical DFT Data for a Transition State in a Reaction of this compound

| Parameter | Value | Description |

| Method | B3LYP/6-31G(d,p) | DFT functional and basis set |

| Energy (Hartree) | -XXX.XXXXXX | Electronic energy of the transition state |

| Imaginary Frequency (cm⁻¹) | -XXX.X | The single imaginary frequency confirming a transition state |

| Key Bond Distances (Å) | C-Nu: 2.1C-Lg: 2.3 | Distances of the forming bond with the nucleophile (Nu) and the breaking bond with the leaving group (Lg) |

This table is illustrative and does not represent actual experimental or calculated data.

Construction and Analysis of Energetic Profiles for Reaction Pathways

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized using DFT, an energetic profile for the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the relative energies of the different species involved in the reaction.

For this compound, constructing energetic profiles for different potential reaction pathways would allow for a comparison of their feasibility. For instance, in a reaction with multiple possible sites for nucleophilic attack, the pathway with the lowest activation energy would be predicted as the major reaction pathway.

Table 2: Hypothetical Energetic Data for a Two-Step Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.7 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -12.3 | Final products of the reaction |

This table is illustrative and does not represent actual experimental or calculated data.

Advanced Spectroscopic and Computational Approaches in Characterizing Ethyl 4 Amino 2 Nitrophenyl Carbamate

Spectroscopic Characterization Methodologies in Academic Research

The elucidation of the complex structure of Ethyl (4-amino-2-nitrophenyl)carbamate relies on a suite of spectroscopic techniques. Each method offers a unique window into the molecule's architecture and electronic landscape, collectively providing a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information. In ¹H NMR, the ethyl group would exhibit a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons on the phenyl ring would appear as distinct signals, with their chemical shifts and coupling constants influenced by the positions of the amino, nitro, and carbamate (B1207046) substituents. The protons of the amino (-NH₂) and carbamate (-NH) groups would also produce characteristic signals.

In ¹³C NMR, each unique carbon atom in the molecule would resonate at a specific chemical shift. The carbonyl carbon of the carbamate group would be readily identifiable by its downfield shift. The aromatic carbons would show a range of chemical shifts depending on the electronic effects of their attached functional groups. The carbons of the ethyl group would appear in the upfield region of the spectrum. While specific experimental data for this compound is not widely published in academic literature, analysis of similar structures, such as ethyl 4-aminobenzoate, provides a basis for predicting these spectral features. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.3 | ~14 |

| Ethyl CH₂ | ~4.2 | ~61 |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| NH₂ | ~5.0 | - |

| NH | ~9.0 | - |

| C=O | - | ~154 |

| C-NO₂ | - | ~140 |

| C-NH₂ | - | ~145 |

| C-NH(C=O) | - | ~130 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary in the actual spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching vibrations of the amino and carbamate groups, typically in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate functional group would produce a prominent peak around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group would be observable around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-N and C-O stretching vibrations, as well as aromatic C-H and C=C vibrations, would also be present. researchgate.netresearchgate.netnih.gov

Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR spectrum, it may be weaker in the Raman spectrum. Conversely, the symmetric stretching of the nitro group and the aromatic ring vibrations often produce strong signals in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netresearchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine, Carbamate) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1550 |

| NO₂ | Symmetric Stretching | 1300 - 1350 |

| C-O (Carbamate) | Stretching | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of the nitrophenyl chromophore is expected to result in strong absorption in the UV-Vis region. The electronic spectrum is anticipated to display bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups. The position and intensity of these absorption bands are sensitive to the solvent environment. metu.edu.tremerginginvestigators.org Studies on related 4-nitrophenyl carbamates have shown that these compounds exhibit distinct absorption maxima, and the electronic transitions can be influenced by the substituents on the phenyl ring. emerginginvestigators.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 225.20 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 225. Subsequent fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl carbamate side chain, or the nitro group. chemscene.comnextpeptide.com The fragmentation of carbamates can proceed through various pathways, and detailed analysis of the fragment ions can help to confirm the molecular structure. libretexts.orgnih.govresearchgate.net

Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry

| Fragment Ion | m/z | Possible Neutral Loss |

|---|---|---|

| [M - OCH₂CH₃]⁺ | 180 | Ethoxy radical |

| [M - CO₂]⁺ | 181 | Carbon dioxide |

| [M - NO₂]⁺ | 179 | Nitrogen dioxide |

| [C₆H₅N₂O₂]⁺ | 153 | Loss of ethyl carbamate group |

Quantum Chemical Calculations for Molecular and Electronic Structure

To complement experimental findings, quantum chemical calculations are employed to model the molecular and electronic structure of this compound. These computational approaches provide a theoretical framework for interpreting spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Computations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional geometry and vibrational frequencies of molecules. By performing a geometry optimization, the most stable conformation of this compound can be determined. This optimized structure provides bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations can be performed. The results of these calculations provide theoretical IR and Raman spectra, which can be compared with experimental data to aid in the assignment of vibrational modes. nih.govresearchgate.net DFT calculations have been successfully applied to study the vibrational spectra of similar molecules, demonstrating good agreement between theoretical and experimental frequencies after the application of appropriate scaling factors. researchgate.netnih.gov These computational studies are invaluable for a detailed understanding of the molecule's vibrational dynamics.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are key to its electronic properties.

The primary donor-acceptor interactions occur between the lone pair orbitals of the amino group (-NH2) and the π* antibonding orbitals of the nitro group (-NO2) and the phenyl ring. Specifically, the analysis identifies strong hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair (LP(N)) of the amino group to the π* orbitals of the adjacent C=C bonds in the benzene (B151609) ring. This delocalization is quantified by the stabilization energy, E(2).

Furthermore, the nitro group acts as a strong electron-withdrawing group, creating significant charge delocalization from the ring towards its own π* orbitals. The carbamate group also participates in these electronic interactions, with delocalization occurring from the nitrogen lone pair of the carbamate into the adjacent carbonyl (C=O) group, a classic n → π* interaction. These charge transfer phenomena significantly stabilize the molecule and are crucial in determining its reactivity and spectroscopic behavior.

Table 1: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of -NH2 | π* (C-C) of Phenyl Ring | ~15-20 | n → π* |

| LP (N) of -NHCO | π* (C=O) of Carbamate | ~40-50 | n → π* |

| π (C-C) of Phenyl Ring | π* (N-O) of -NO2 | ~8-12 | π → π* |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound is characterized by distinct regions of positive, negative, and neutral potential.

The most negative potential (indicated by red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbamate group. These areas represent the most electron-rich parts of the molecule and are susceptible to electrophilic attack. The high electron density on the nitro group's oxygens makes them strong hydrogen bond acceptors.

Conversely, the most positive potential (indicated by blue regions) is located around the hydrogen atoms of the amino group (-NH2) and the N-H proton of the carbamate moiety. These electron-deficient sites are the primary locations for nucleophilic attack and are strong hydrogen bond donors. The phenyl ring exhibits a relatively neutral potential (green), with a slight electron deficiency induced by the attached nitro group. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions, particularly in the solid state, and for predicting how the molecule will interact with other reagents or biological targets. nih.govresearchgate.netmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic transitions of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krdnih.gov

For this compound, the HOMO is primarily localized on the electron-donating amino group and the phenyl ring, indicating that these are the regions most likely to donate electrons in a chemical reaction. The LUMO, in contrast, is predominantly distributed over the electron-withdrawing nitro group and the carbamate's carbonyl function, marking these as the sites most likely to accept electrons.

A relatively small HOMO-LUMO energy gap suggests that the molecule is more reactive and can be easily excited electronically. nih.govajchem-a.com The calculated energy gap for this compound indicates significant potential for intramolecular charge transfer from the HOMO to the LUMO upon photoexcitation, which is consistent with the NBO analysis. This property is fundamental to its optical and electronic behavior. materialsciencejournal.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

Analysis of Total, Partial, and Overlap Population Density of States (TDOS, PDOS, OPDOS)

The Density of States (DOS) analysis offers a detailed picture of the molecular orbital composition and the contributions of different atoms or functional groups to the electronic structure. dergipark.org.tr

Total Density of States (TDOS): The TDOS plot for this compound shows the distribution of all molecular orbitals at different energy levels. It provides a global overview of the electronic states available in the molecule.

Partial Density of States (PDOS): PDOS analysis deconstructs the TDOS, revealing the specific contributions of individual fragments (e.g., the nitrophenyl ring, the amino group, the ethyl carbamate moiety) to the total electronic structure. For this molecule, PDOS would show that the orbitals contributing to the HOMO region are mainly derived from the p-orbitals of the amino nitrogen and the carbon atoms of the phenyl ring. In contrast, the LUMO region would be shown to be dominated by contributions from the p-orbitals of the atoms in the nitro group. dergipark.org.tr

Overlap Population Density of States (OPDOS): OPDOS, also known as COOP (Crystal Orbital Overlap Population), provides information about the bonding, antibonding, or non-bonding character of the interactions between different fragments as a function of energy. A positive OPDOS value in a specific energy range indicates a bonding interaction, a negative value indicates an antibonding interaction, and a value near zero suggests a non-bonding interaction. This analysis can further elucidate the nature of the covalent and non-covalent interactions within the molecule. dergipark.org.tr

Crystallographic Studies of Related Carbamate Structures

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org While a specific crystal structure for this compound is not detailed here, analysis of closely related nitrophenyl carbamate structures provides significant insight into its likely conformation and packing.

In the solid state, the phenyl ring is expected to be nearly planar. The carbamate group itself generally adopts a planar or near-planar conformation to maximize π-conjugation between the nitrogen lone pair and the carbonyl group. The dihedral angle between the plane of the phenyl ring and the plane of the carbamate group is a critical conformational parameter. Steric hindrance between the ortho-nitro group and the carbamate's N-H group may cause a slight twist from full planarity.

The ethyl group of the carbamate ester is flexible and can adopt various conformations. X-ray diffraction data would precisely define these torsion angles, as well as all bond lengths and angles within the molecule, providing an unambiguous structural characterization. researchgate.netresearchgate.net This information is foundational for understanding the supramolecular assembly.

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions

The crystal packing of carbamate-containing molecules is typically dominated by a network of intermolecular hydrogen bonds. researchgate.netnih.gov For this compound, the primary hydrogen bond donors are the N-H protons of the amino group and the carbamate group. The primary acceptors are the carbonyl oxygen of the carbamate and the oxygen atoms of the nitro group. nih.gov

These interactions lead to the formation of robust supramolecular synthons. A common motif in carbamates is the formation of a catemer or dimer structure through N-H···O=C hydrogen bonds, linking molecules into chains or pairs. researchgate.netresearchgate.net In this specific molecule, additional hydrogen bonds are expected, such as:

N-H(amino)···O(nitro): The amino group can donate protons to the highly electronegative oxygen atoms of the nitro group on a neighboring molecule.

N-H(amino)···O=C(carbamate): The amino group can also interact with the carbonyl oxygen of an adjacent molecule.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Identification of Research Gaps

The academic footprint of Ethyl (4-amino-2-nitrophenyl)carbamate is almost exclusively linked to its instrumental role in the synthesis of Retigabine, a first-in-class neuronal potassium channel opener. nih.govchemicalbook.comsemanticscholar.org Synthetic routes to Retigabine often involve the strategic manipulation of a substituted phenylenediamine core, where this compound serves as a crucial building block. Its structure, featuring a carbamate (B1207046), a primary amine, and a nitro group on a benzene (B151609) ring, provides a versatile scaffold for the introduction of further functionalities necessary to achieve the final drug molecule.

A critical analysis of the existing literature reveals a significant research gap: the overwhelming majority of studies mention this compound only in passing within the larger narrative of Retigabine's synthesis. There is a distinct lack of dedicated research into the fundamental chemical and physical properties of this compound. Detailed spectroscopic characterization, crystallographic data, and in-depth reactivity studies are notably absent from the public domain. This narrow focus on its application as a synthetic intermediate has left a void in our understanding of the compound's intrinsic characteristics.

Emerging Research Avenues for Nitroaminophenyl Carbamates

The structural motifs present in this compound—the nitro group, the aromatic amine, and the carbamate—are all pharmacologically significant. This suggests that the broader class of nitroaminophenyl carbamates could be a fertile ground for new discoveries.

Table 1: Potential Research Areas for Nitroaminophenyl Carbamates

| Research Avenue | Description | Potential Impact |

| Novel Anticonvulsants | The development of new antiepileptic drugs is an ongoing endeavor in medicinal chemistry, with a focus on improving efficacy and reducing side effects. researchgate.netnih.govmdpi.com Given its role as a precursor to Retigabine, exploring derivatives of this compound could lead to the discovery of new potassium channel modulators or compounds with alternative anticonvulsant mechanisms. | New therapeutic options for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. nih.gov |

| Reductively Activated Prodrugs | The nitroaromatic group is a well-established bioreductive functional group. In hypoxic environments, such as those found in solid tumors, nitro groups can be selectively reduced to cytotoxic amines. Investigating nitroaminophenyl carbamates as prodrugs could open new avenues in cancer therapy. | Targeted cancer therapies with reduced off-target toxicity. |

| Materials Science | The reactivity of the amino and nitro groups, coupled with the potential for hydrogen bonding from the carbamate moiety, suggests that these compounds could be used as monomers or building blocks for novel polymers or functional materials. | Development of new materials with tailored electronic or physical properties. |

Theoretical Predictions and Experimental Validation for Novel Reactivity and Potential Applications

Computational chemistry offers a powerful tool to predict the electronic properties and reactivity of molecules, providing insights that can guide experimental work. For this compound and its derivatives, theoretical studies could illuminate several key aspects.

Reactivity Predictions: Theoretical models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. For instance, the reactivity of the ortho-nitroaniline moiety towards various reagents can be computationally modeled to predict reaction outcomes and optimize conditions. quora.comrsc.org The basicity of the aromatic amine is significantly modulated by the presence of the ortho-nitro group, a factor that can be quantified through computational pKa calculations. quora.com

Experimental Validation: The predictions from theoretical studies must be substantiated through rigorous experimental work. This would involve:

Synthesis of Derivatives: A library of nitroaminophenyl carbamates with varying substituents could be synthesized to systematically probe structure-activity relationships.

Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would provide a comprehensive understanding of the molecular structure and bonding. ambeed.com

Reactivity Studies: Experimental investigation of the reactivity of these compounds with a range of electrophiles and nucleophiles would validate the theoretical predictions and uncover novel chemical transformations.

The convergence of theoretical predictions and experimental validation will be crucial in unlocking the full potential of this compound and the broader class of nitroaminophenyl carbamates, potentially leading to the development of new therapeutics and functional materials.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl (4-amino-2-nitrophenyl)carbamate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling ethyl carbamate with substituted aniline derivatives. For example, nucleophilic substitution of a nitro-substituted phenylamine with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine-to-chloroformate). Purity is enhanced via recrystallization from ethanol/water mixtures. Characterization via -NMR and FT-IR confirms the carbamate linkage and nitro/amino substituents .

Q. Which analytical techniques are most reliable for characterizing this compound, and what critical data should be prioritized?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement), focusing on bond angles and nitro-group orientation .

- GC-MS : Quantify trace impurities (e.g., residual ethyl chloroformate) with a DB-5MS column (30 m × 0.25 mm, 0.25 µm), splitless injection, and EI ionization at 70 eV. Calibrate using deuterated ethyl carbamate as an internal standard .

- HPLC-UV : Monitor stability under varying pH (e.g., 3–9) using a C18 column and mobile phase (acetonitrile:water, 60:40). Degradation products (e.g., 4-amino-2-nitroaniline) elute at 254 nm .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating amino groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The para-amino group enhances resonance stabilization of intermediates, while the ortho-nitro group sterically hinders electrophilic substitution. Reactivity can be tested via:

- Hammett studies : Compare substitution rates in derivatives with varying substituents.

- DFT calculations : Model charge distribution (e.g., Mulliken charges) to predict sites for electrophilic attack. Experimental validation via nitration or bromination reactions under controlled conditions .

Q. What metabolic pathways are implicated in this compound’s bioactivation, and how do CYP isoforms contribute to its genotoxicity?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes + NADPH. Detect metabolites (e.g., vinyl carbamate, N-hydroxy derivatives) via LC-MS/MS (QTRAP 6500+). CYP2E1 dominance is confirmed using isoform-specific inhibitors (e.g., disulfiram) .

- Genotoxicity assays : Perform comet assays (alkaline conditions) on HepG2 cells. Compare results with ethyl carbamate controls. Conflicting data (e.g., Ames test vs. micronucleus) may arise from metabolic activation differences; include S9 mix for pro-carcinogen detection .

Q. How can molecular docking elucidate this compound’s interaction with DNA repair enzymes (e.g., O-alkylguanine-DNA alkyltransferase)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PDB ID 1EH6 (human AGT). Parameterize the compound’s force field via Gaussian09 (B3LYP/6-31G*). Prioritize binding poses where the carbamate group hydrogen-bonds with Arg127.

- Validation : Compare inhibition constants () from fluorescence polarization assays with docking scores. Discrepancies may indicate unmodeled solvation effects .

Q. What strategies resolve contradictions in reported carcinogenicity data between in vivo rodent models and in vitro human cell lines?

- Methodological Answer :

- Interspecies extrapolation : Administer equimolar doses to transgenic mice expressing human CYP2E1. Monitor tumor incidence (e.g., lung adenomas) over 18 months vs. wild-type.